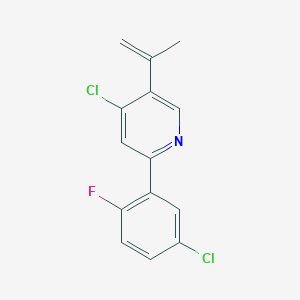
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, also known as 2-FAP or 2-fluoroamphetamine, is a synthetic stimulant drug of the phenethylamine and amphetamine classes. It is a fluorinated analogue of amphetamine and is used in scientific research for its pharmacological and physiological effects. 2-FAP is a powerful stimulant drug and can produce a wide range of effects, such as increased alertness, enhanced focus, and increased energy.
Aplicaciones Científicas De Investigación
Applications in Chromatography and Sensing
- Chiral Derivatization for Enantiomer Resolution : A study by Toyo’oka et al. (1992) investigated the optical resolution of carboxylic acid enantiomers by high-performance liquid chromatography with laser-induced fluorescence detection after chiral derivatization. This research demonstrated the compound's utility in improving detection limits for various derivatives, highlighting its role in analytical chemistry for enantiomer resolution Toyo’oka, Ishibashi, & Terao, 1992.
Role in Antibacterial Agent Synthesis
- Development of Antibacterial Compounds : Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various analogues of "1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one", finding several compounds with notable activity against bacterial strains. This work underlines the compound's potential in the development of new antibacterial agents Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.
Synthesis and Antimicrobial Activity Studies
- Antimicrobial Compound Synthesis : Nagamani et al. (2018) explored the synthesis and antimicrobial activity of novel compounds derived from "1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one", providing insights into its utility in creating effective antimicrobial agents Nagamani, Anjaiah, Praveen, & Jalapathi, 2018.
Contributions to Medicinal Chemistry
- Asymmetric Synthesis for Drug Development : Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent, leveraging the unique structural features of "1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one". This research emphasizes the compound's importance in synthesizing pharmaceuticals with enhanced activity and solubility profiles Rosen, Chu, Lico, Fernandes, Shen, Borodkin, & Pernet, 1988.
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEKDCXQGWTXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



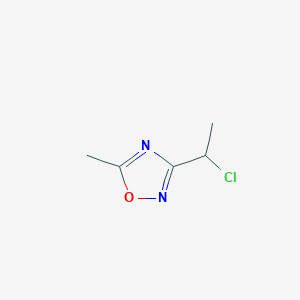
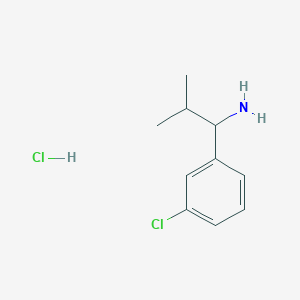
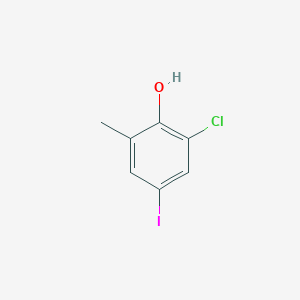
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)

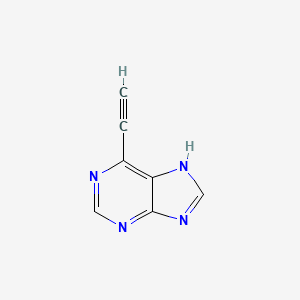

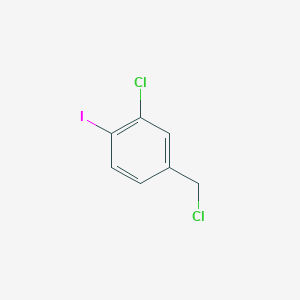

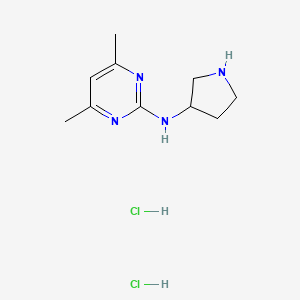
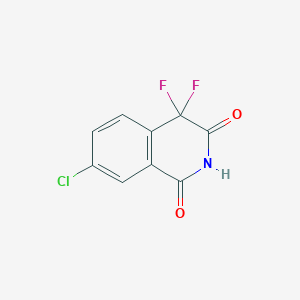
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

